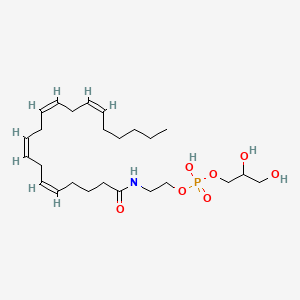

Glycerophospho-N-Arachidonoyl Ethanolamine

Descripción general

Descripción

Glycerophospho-N-Arachidonoyl Ethanolamine (GP-NArE) is a type of N-acylated ethanolamine . These are naturally occurring lipids with diverse biological activities . GP-NArE is the precursor of arachidonoyl ethanolamide (AEA), also known as anandamide . AEA is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .

Synthesis Analysis

The synthesis of GP-NArE involves the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of AEA from the composite molecule is accomplished by a series of phospholipases .

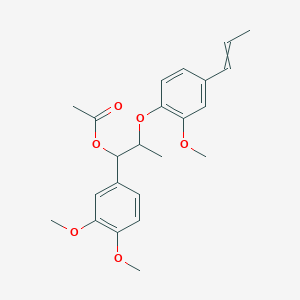

Molecular Structure Analysis

The molecular formula of GP-NArE is C25H44NO7P . Its formal name is mono (2,3-dihydroxypropyl)-mono [2-[ [ (5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]ethyl]ester phosphoric acid .

Chemical Reactions Analysis

The chemical reactions involving GP-NArE are part of the endocannabinoid system. GP-NArE is the precursor of anandamide, an endogenous cannabinoid neurotransmitter . Anandamide binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .

Physical And Chemical Properties Analysis

GP-NArE has a molecular weight of 501.6 . It is a crystalline solid with solubility in DMF, DMSO, and PBS (pH 7.2) .

Aplicaciones Científicas De Investigación

Application in Pediatric Pharmacology

- Specific Scientific Field: Pediatric Pharmacology .

- Summary of the Application: Glycerophospho-N-arachidonoyl ethanolamine plays a significant role in the study of childhood short stature (SS). It is used to understand the variations in key metabolites and their biological mechanisms that lead to SS .

- Methods of Application or Experimental Procedures: A systematic investigation was performed using the metabonomics method. The correlation between the control group, idiopathic short stature (ISS), and short stature due to growth hormone deficiency (GHD) was studied .

- Results or Outcomes: Glycerophospho-N-arachidonoyl ethanolamine showed markedly elevated levels in children with idiopathic short stature compared to normal-height children or children with growth hormone deficiency. This refined our understanding of SS in the arachidonic acid pathway .

Application in Cellular Metabolism and Biological Functions

- Specific Scientific Field: Cellular Metabolism and Biological Functions .

- Summary of the Application: Glycerophosphoinositols, including Glycerophospho-N-Arachidonoyl Ethanolamine, are cellular products of phospholipase A2 and lysolipase activities on the membrane phosphoinositides. Their intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation .

- Methods of Application or Experimental Procedures: The glycerophosphoinositols’ mechanisms of action include modulation of adenylyl cyclase, intracellular calcium levels, and Rho-GTPases .

- Results or Outcomes: The glycerophosphoinositols have diverse effects in multiple cell types: induction of cell proliferation in thyroid cells; modulation of actin cytoskeleton organisation in fibroblasts; and reduction of the invasive potential of tumour cell lines .

Application in Endocannabinoid Research

- Specific Scientific Field: Endocannabinoid Research .

- Summary of the Application: Glycerophospho-N-Arachidonoyl Ethanolamine is the precursor of Anandamide (AEA), an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .

- Methods of Application or Experimental Procedures: The different types of NAE, including Glycerophospho-N-Arachidonoyl Ethanolamine, can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .

- Results or Outcomes: Anandamide (AEA) inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC .

Application in Inflammatory and Immune Responses

- Specific Scientific Field: Inflammatory and Immune Responses .

- Summary of the Application: Glycerophosphoinositols, including Glycerophospho-N-Arachidonoyl Ethanolamine, enhance cytokine-dependent chemotaxis in T-lymphocytes induced by SDF-1α-receptor activation . This indicates roles for these compounds as modulators of T-cell signalling and T-cell responses .

- Methods of Application or Experimental Procedures: The mechanisms of action include modulation of adenylyl cyclase, intracellular calcium levels, and Rho-GTPases .

- Results or Outcomes: The glycerophosphoinositols have diverse effects in multiple cell types: induction of cell proliferation in thyroid cells; modulation of actin cytoskeleton organisation in fibroblasts; and reduction of the invasive potential of tumour cell lines .

Application in Pain Research

- Specific Scientific Field: Pain Research .

- Summary of the Application: Glycerophospho-N-Arachidonoyl Ethanolamine is the precursor of Anandamide (AEA), also known as anandamide . AEA is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .

- Methods of Application or Experimental Procedures: The different types of NAE, including Glycerophospho-N-Arachidonoyl Ethanolamine, can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .

- Results or Outcomes: Anandamide (AEA) inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC .

Safety And Hazards

Direcciones Futuras

Research on GP-NArE and related compounds is ongoing. For example, a recent study found that GP-NArE showed markedly elevated levels in children with idiopathic short stature compared to normal-height children or children with growth hormone deficiency . This suggests that GP-NArE and its metabolic pathway could be a potential area of interest for future research in endocrinology .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGKVQGBMADPCS-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerophospho-N-Arachidonoyl Ethanolamine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.